Cas no 187728-85-4 (Nateglinide Ethyl Ester)

Nateglinide Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- Nateglinide Ethyl Ester
- N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine ethyl ester
- Nateglinide Impurity 1
- Nateglinide EP Impurity G
- Ethyl N-[[trans-4-(Propan-2-yl)cyclohexyl]carbonyl]-D-phenylalaninate (Nateglinide Ethyl Ester)
- Ethyl N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalaninate (Nateglinide Ethyl Ester)
- Ethyl nateglinide
- XX9D77CLB2
- UNII-XX9D77CLB2
- J-012080
- Ethyl N-((trans-4-(1-methylethyl)cyclohexyl)carbonyl)-D-phenylalaninate
- ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
- DTXSID60648386
- Ethyl (4-isopropylcyclohexane-1-carbonyl)-D-phenylalaninate
- Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate
- NATEGLINIDE IMPURITY G [EP IMPURITY]
- Nateglinide impurity G [EP]
- NATEGLINIDE ESTER IMPURITY [USP IMPURITY]
- D-Phenylalanine, N-((trans-4-(1-methylethyl)cyclohexyl)carbonyl)-, ethyl ester
- Ethyl N-[[trans-4-(Propan-2-yl)cyclohexyl]carbonyl]-D-phenylalaninate; Nateglinide Imp. G (EP); Nateglinide Ethyl Ester; Ethyl N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalaninate; Nateglinide Impurity G
- 187728-85-4
- N-((trans-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine ethyl ester
- SCHEMBL20865712
- SCHEMBL13077323
- Nateglinide ester impurity [USP]
-
- インチ: InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1
- InChIKey: AVOHCDLQBWDQOF-CTWPCTMYSA-N
- ほほえんだ: CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C
計算された属性
- せいみつぶんしりょう: 345.23039385g/mol
- どういたいしつりょう: 345.23039385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- 密度みつど: 1.049±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.012 g/l)(25ºC)、
Nateglinide Ethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Nateglinide Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N379810-1000mg |
Nateglinide Ethyl Ester |
187728-85-4 | 1g |
$1774.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478005-1mg |
Nateglinide-d5 Ethyl Ester, |
187728-85-4 | 1mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE84325-100mg |
Nateglinide Ethyl Ester |
187728-85-4 | 100mg |
$345.00 | 2024-04-20 | ||
A2B Chem LLC | AE84325-1g |
Nateglinide Ethyl Ester |
187728-85-4 | 1g |
$1822.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477694-100 mg |
Nateglinide Ethyl Ester, |
187728-85-4 | 100MG |
¥2,858.00 | 2023-07-10 | ||
TRC | N379810-1g |
Nateglinide Ethyl Ester |
187728-85-4 | 1g |
$ 1777.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477694-100mg |
Nateglinide Ethyl Ester, |
187728-85-4 | 100mg |
¥2858.00 | 2023-09-05 | ||
TRC | N379810-100mg |
Nateglinide Ethyl Ester |
187728-85-4 | 100mg |
$ 230.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478005-1 mg |
Nateglinide-d5 Ethyl Ester, |
187728-85-4 | 1mg |
¥2,858.00 | 2023-07-11 |
Nateglinide Ethyl Ester 関連文献
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
10. Bacteriological
Nateglinide Ethyl Esterに関する追加情報
Introduction to Nateglinide Ethyl Ester (CAS No. 187728-85-4)
Nateglinide Ethyl Ester, a compound with the chemical identifier CAS No. 187728-85-4, represents a significant advancement in the field of pharmaceutical chemistry and diabetes management. This compound, derived from the broader class of meglitinides, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. In this comprehensive overview, we delve into the chemical characteristics, pharmacological mechanisms, and the latest research developments surrounding Nateglinide Ethyl Ester.
The molecular structure of Nateglinide Ethyl Ester is meticulously designed to enhance its bioavailability and metabolic efficacy. As a derivative of nateglinide, it retains the core pharmacophore responsible for its glucose-lowering effects while incorporating an ethyl ester moiety to modulate its pharmacokinetic profile. This modification aims to improve the compound's solubility and stability, thereby optimizing its absorption and distribution within the body.
One of the most compelling aspects of Nateglinide Ethyl Ester is its mechanism of action. Unlike traditional insulin secretagogues that primarily stimulate insulin release from pancreatic beta cells, this compound exhibits a more targeted approach. Research indicates that Nateglinide Ethyl Ester selectively enhances glucose-dependent insulin secretion, minimizing the risk of hypoglycemia—a common side effect associated with other diabetes medications. This specificity makes it an attractive candidate for patients with type 2 diabetes who require precise glycemic control.
Recent studies have highlighted the potential of Nateglinide Ethyl Ester in managing postprandial hyperglycemia, a critical factor in diabetes management. By rapidly increasing insulin levels in response to meal-induced glucose spikes, this compound helps prevent sharp fluctuations in blood sugar levels. Clinical trials have demonstrated promising results, showing that Nateglinide Ethyl Ester can significantly reduce postprandial glucose levels without causing excessive insulin secretion during fasting states.
The pharmacokinetic profile of Nateglinide Ethyl Ester is another area of interest. Its ethyl ester modification enhances its oral bioavailability, allowing for more consistent and predictable therapeutic effects. Additionally, its relatively short half-life ensures that blood sugar levels return to near-normal ranges shortly after administration, reducing the likelihood of prolonged hypoglycemic episodes. These attributes make it a favorable option for patients who prefer once-daily dosing regimens.
Advances in computational chemistry and molecular modeling have further elucidated the interactions between Nateglinide Ethyl Ester and its biological targets. These studies have revealed that the compound binds to specific receptors on pancreatic beta cells with high affinity, triggering a cascade of intracellular events that culminate in insulin release. Understanding these molecular interactions has paved the way for structure-activity relationship studies, enabling researchers to fine-tune the compound's properties for enhanced efficacy and safety.
The therapeutic potential of Nateglinide Ethyl Ester extends beyond diabetes management. Preliminary research suggests that it may have additional benefits in modulating inflammatory pathways and improving insulin sensitivity in peripheral tissues. By targeting multiple aspects of metabolic dysfunction, this compound could offer a comprehensive approach to treating type 2 diabetes and related complications.
In conclusion, Nateglinide Ethyl Ester (CAS No. 187728-85-4) represents a significant stride forward in pharmaceutical innovation for diabetes care. Its unique chemical structure, targeted mechanism of action, and favorable pharmacokinetic profile position it as a promising therapeutic agent. As ongoing research continues to uncover its full potential, this compound is poised to play a crucial role in improving outcomes for patients with type 2 diabetes worldwide.
187728-85-4 (Nateglinide Ethyl Ester) 関連製品
- 262351-82-6(1-{(dimethylphosphoryl)methoxysulfonyl}-4-methylbenzene)
- 1701883-24-0(3-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-4-carboxylic acid)
- 1207045-26-8(3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-2-(trifluoromethyl)phenylurea)
- 1181756-89-7(3-{(tert-butoxy)carbonyl(pyridin-2-yl)methylamino}propanoic acid)
- 886763-01-5((3,4,5-trifluorophenyl)thiourea)
- 1261976-52-6(6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid)
- 2229477-36-3(tert-butyl 3-{2-1-(hydroxymethyl)-2,2-dimethylcyclopropylethyl}piperidine-1-carboxylate)
- 1803593-18-1(5-amino-2-(trifluoromethyl)benzoic acid hydrochloride)
- 898783-80-7(2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone)
- 2319783-73-6(1-(2-chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea)




